(Nonyloxy)acetaldehyde
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Overview
Description
(Nonyloxy)acetaldehyde, with the chemical formula C11H22O2, is a colorless liquid known for its fruity odor. It is widely used in the production of fragrances and flavors, playing a crucial role in the formulation of perfumes, cosmetics, and food products .
Preparation Methods
Synthetic Routes and Reaction Conditions: (Nonyloxy)acetaldehyde can be synthesized through various methods. One common approach involves the oxidation of primary alcohols. For instance, the oxidation of nonyloxyethanol can yield this compound. This process typically employs oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under controlled conditions .
Industrial Production Methods: In industrial settings, this compound is often produced through the ozonization of alkenes followed by oxidative cleavage. This method ensures high yields and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: (Nonyloxy)acetaldehyde undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form primary alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted aldehydes and alcohols
Scientific Research Applications
(Nonyloxy)acetaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: It serves as a reagent in biochemical assays and studies involving aldehyde reactions.
Medicine: It is explored for its potential in drug development and as a building block for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances, flavors, and other consumer products
Mechanism of Action
The mechanism by which (Nonyloxy)acetaldehyde exerts its effects involves its reactivity as an aldehyde. It can form Schiff bases with amines, leading to various biochemical interactions. Additionally, it can undergo oxidation-reduction reactions, influencing cellular processes by generating reactive oxygen species (ROS) and reactive nitrogen species (RNS). These reactive species can modify proteins, lipids, and DNA, impacting cellular functions .
Comparison with Similar Compounds
Acetaldehyde (Ethanal): A simpler aldehyde with the formula CH3CHO, known for its role in alcoholic fermentation and as an intermediate in various chemical processes.
Benzaldehyde: An aromatic aldehyde with the formula C6H5CHO, commonly used in the synthesis of perfumes and flavoring agents.
Propionaldehyde: An aliphatic aldehyde with the formula CH3CH2CHO, used in the production of plastics and other chemicals.
Uniqueness of (Nonyloxy)acetaldehyde: this compound stands out due to its unique nonyloxy group, which imparts distinct physical and chemical properties. Its fruity odor and application in fragrance and flavor industries make it particularly valuable. Additionally, its reactivity and versatility in synthetic chemistry further highlight its uniqueness .
Properties
CAS No. |
84681-88-9 |
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Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
2-nonoxyacetaldehyde |
InChI |
InChI=1S/C11H22O2/c1-2-3-4-5-6-7-8-10-13-11-9-12/h9H,2-8,10-11H2,1H3 |
InChI Key |
SMXFPNDYEFSMBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOCC=O |
Origin of Product |
United States |
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